PARP vs. PDE10A Inhibitor Patent Lineage Divergence: 3-Pyridyl Regioisomer Maps to a Distinct Therapeutic Target Family
The 3-pyridyl regioisomer (CAS 535925-69-0) is explicitly associated with substituted pyridone-based PARP inhibitor patent filings (AU-2005230901-A1, CA-2561280-A1, EP-1732896-A1/B1), which claim its use as a synthetic intermediate in PARP inhibitor compositions targeting oncology indications . In contrast, the 2-pyridyl regioisomer (CAS 535925-68-9) is linked to kinase inhibitor and PDE10A inhibitor patents (WO-2014056083-A1, WO-2021067859-A1) targeting psychiatric disorders such as schizophrenia . This patent-linkage divergence demonstrates that the regioisomeric position of the pyridyl nitrogen directly determines which therapeutic target family the derived compounds address, making generic substitution scientifically unsound.
| Evidence Dimension | Patent-claimed target family |
|---|---|
| Target Compound Data | PARP (poly(ADP-ribose) polymerase) [AU-2005230901-A1, EP-1732896-B1] |
| Comparator Or Baseline | 2-pyridyl isomer (CAS 535925-68-9): PDE10A / kinase inhibitors [WO-2014056083-A1, WO-2021067859-A1] |
| Quantified Difference | Qualitative: distinct target families — oncology (PARP) vs. CNS/psychiatric (PDE10A) |
| Conditions | Patent composition-of-matter disclosures; priority date 2004-03-30 for 3-pyridyl PARP patents; 2012-10-12 for 2-pyridyl kinase patents |
Why This Matters
For procurement decisions in drug discovery programs, selecting the correct regioisomer is essential to maintain alignment with the intended target class and patent landscape; substituting the 2-pyridyl analog into a PARP-focused program would sever the validated patent linkage.
